3-Bromo-4-fluorobenzyl methanesulfonate
Description
Properties
Molecular Formula |
C8H8BrFO3S |
|---|---|
Molecular Weight |
283.12 g/mol |
IUPAC Name |
(3-bromo-4-fluorophenyl)methyl methanesulfonate |
InChI |
InChI=1S/C8H8BrFO3S/c1-14(11,12)13-5-6-2-3-8(10)7(9)4-6/h2-4H,5H2,1H3 |
InChI Key |
CQRPPGIXLKWUQI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCC1=CC(=C(C=C1)F)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Properties of Methanesulfonate Derivatives
Table 2: Halogen Effects on Reactivity
| Substituent Position | Electronic Effect (σ) | Steric Effect (Es) | Predicted Impact on Reaction Rate |
|---|---|---|---|
| 3-Bromo | Weakly deactivating | High | Slower due to steric hindrance |
| 4-Fluoro | Strongly deactivating | Low | Faster due to increased electrophilicity |
Research Findings
- Transcriptional Responses : MMS induces a distinct p53-dependent transcriptional program compared to etoposide or quercetin, with 147 unique genes activated . While this compound’s transcriptional profile is unstudied, its halogen substituents may alter DNA damage recognition pathways, leading to divergent gene expression.
- Synthetic Utility : The compound’s halogenated benzyl group could enhance binding affinity in targeted alkylation reactions, such as covalent inhibitor synthesis.
Preparation Methods
Reduction of 3-Bromo-4-fluorobenzoic Acid Derivatives
The reduction of 3-bromo-4-fluorobenzoic acid or its esters to the corresponding benzyl alcohol is typically achieved using hydride reagents. Sodium borohydride (NaBH₄) in combination with aluminum chloride (AlCl₃) in diglyme at 5–50°C yields 3-bromo-4-fluorobenzyl alcohol with 91% efficiency. Alternative protocols employ lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF), though this method requires stringent anhydrous conditions and results in slightly lower yields (85–88%).
Reaction Conditions:
Catalytic Bromination and Reduction Pathways
Recent advancements utilize zinc bromide (ZnBr₂) as a catalyst for the bromination of 4-fluorobenzaldehyde to 3-bromo-4-fluorobenzaldehyde, which is subsequently reduced to the alcohol. This method, detailed in patent literature, involves:
Key Parameters:
Methanesulfonylation of 3-Bromo-4-fluorobenzyl Alcohol
Reaction with Methanesulfonyl Chloride
The alcohol intermediate is treated with methanesulfonyl chloride (MsCl) in anhydrous dichloromethane (DCM) or THF at 0–5°C. Triethylamine (Et₃N) serves as a base to neutralize HCl byproducts, ensuring minimal side reactions.
Standard Protocol:
Purification and Characterization
Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity. Structural confirmation employs:
-
¹H NMR: Methanesulfonate protons appear as singlets at δ 3.1 ppm (CH₃) and δ 4.8 ppm (CH₂OSO₂).
-
¹³C NMR: Resonances at δ 39.8 ppm (SO₂CH₃) and δ 70.2 ppm (CH₂OSO₂).
-
HRMS: Molecular ion peak at m/z 282.93 ([M+H]⁺, C₈H₈BrFO₃S).
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
| Method | Reducing Agent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| NaBH₄/AlCl₃ | NaBH₄ | Diglyme | 91 | 95 |
| LiAlH₄ | LiAlH₄ | THF | 85 | 92 |
| ZnBr₂-Catalyzed | NaBH₄ | Isopropanol | 82 | 94 |
Industrial-Scale Optimization
Q & A
Basic: What are the optimal reaction conditions for synthesizing 3-Bromo-4-fluorobenzyl methanesulfonate from its benzyl alcohol precursor?
Answer: The synthesis involves reacting 3-Bromo-4-fluorobenzyl alcohol with methanesulfonyl chloride in anhydrous dichloromethane or tetrahydrofuran, using a base like triethylamine (1:1.2 molar ratio) to scavenge HCl. Maintain temperatures between 0–5°C to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields >95% purity. For scalability, optimize stoichiometry and solvent volume to ensure consistent yields (typically 80–90%) .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Answer: Use HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98% threshold). Confirm structure via ¹H/¹³C NMR : the methanesulfonate group appears as a singlet at δ 3.1 ppm (CH3) and δ 4.8 ppm (CH2OSO2). FT-IR identifies key functional groups (S=O stretches at 1170–1350 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (C8H8BrFO3S, [M+H]+ = 282.93). Cross-reference with commercial standards if available .
Advanced: What strategies mitigate competing side reactions during synthesis?
Answer: Side reactions (e.g., hydrolysis or sulfonic acid formation) are minimized by:
- Strict temperature control (0–5°C) to suppress thermal decomposition.
- Using anhydrous solvents and molecular sieves to exclude moisture.
- Dropwise addition of methanesulfonyl chloride to prevent localized overheating.
- Monitoring reaction progress via TLC (Rf ≈ 0.4 in 3:7 ethyl acetate/hexane). Post-reaction quenching with ice-cold water improves yield .
Advanced: How does the bromo-fluoro substitution pattern influence reactivity?
Answer: The meta-bromo and para-fluoro groups create an electron-deficient aromatic ring, enhancing electrophilicity at the benzylic position. Density Functional Theory (DFT) calculations show a 15% lower activation energy for nucleophilic substitution compared to non-fluorinated analogs. The methanesulfonate group acts as a superior leaving group (ΔG‡ ≈ 18 kcal/mol) compared to halides, enabling efficient SN2 reactions in cross-coupling workflows .
Advanced: How to resolve contradictory stability data in polar aprotic solvents?
Answer: Conduct accelerated stability studies using HPLC-UV (λ = 254 nm) in DMF or DMSO at 40°C. Compare degradation kinetics under inert (N2) vs. oxidative (air) atmospheres. If decomposition follows radical pathways, add inhibitors (e.g., BHT, 0.1% w/w). Validate conflicting reports with ¹⁹F NMR to track fluorine environment changes. Storage at -20°C under nitrogen extends shelf life (>24 months) .
Basic: What safety protocols are essential for handling this compound?
Answer: Use PPE (nitrile gloves, safety goggles) and work in a fume hood. Avoid skin contact (potential alkylating agent). Store at 2–8°C under nitrogen. Spills require neutralization with 5% sodium bicarbonate. Monitor airborne methanesulfonic acid using portable GC-MS. Dispose of waste via certified hazardous waste contractors .
Advanced: How to differentiate positional isomers of bromo-fluorobenzyl methanesulfonates?
Answer: ¹H-¹³C HSQC NMR resolves coupling patterns: meta-bromo substituents show distinct splitting vs. ortho isomers. GC×GC-TOFMS (BPX-50 column) separates isomers based on retention indices. Computational IR analysis predicts S=O vibrational frequency shifts (2-Bromo vs. 3-Bromo: Δ12 cm⁻¹). X-ray crystallography confirms regiochemistry .
Basic: What storage conditions ensure long-term stability?
Answer: Store in amber vials under nitrogen at -20°C with desiccant (3Å molecular sieves). Avoid freeze-thaw cycles. Periodic purity checks via HPLC every 6 months. Under these conditions, decomposition remains <2% over 24 months .
Advanced: Can computational chemistry predict regioselectivity in nucleophilic attacks?
Answer: DFT calculations (B3LYP/6-311+G**) map electrostatic potential surfaces, identifying C-1 as the most electrophilic site (Fukui index f⁻ = 0.15). Molecular dynamics (MD) simulations in DMSO show 80% nucleophilic approach from the fluorine-free side. Validate with experimental Hammett parameters (σmeta-Br = +0.39, σpara-F = +0.06) .
Basic: What solvent systems optimize Suzuki-Miyaura couplings?
Answer: Use degassed DME/H2O (4:1) with Pd(PPh3)4 (5 mol%) and K2CO3. React at 80°C for 12 hours. The methanesulfonate group remains stable (<5% desulfonation). Extract products with ethyl acetate (yields >85%). For air-sensitive catalysts, employ Schlenk techniques .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
